REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]([OH:12])=[CH:5][CH:4]=1.Cl.[C:14](=O)([O-])[O-].[K+].[K+]>CO>[OH:12][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:11][C:7]=1[C:8]([O:10][CH3:14])=[O:9] |f:2.3.4|
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Name
|
|
Quantity
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73 g
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Type
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reactant
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Smiles
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COC1=CC=C(C(C(=O)O)=C1)O
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Name
|
|
Quantity
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95 mL
|
Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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700 mL
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Type
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solvent
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Smiles
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CO
|
Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 48 hours
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Duration
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48 h
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Type
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CONCENTRATION
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Details
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the mixture concentrated to an oily residue which
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Type
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DISSOLUTION
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Details
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was dissolved in 250 ml of ethyl acetate
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Type
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WASH
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Details
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This solution was washed with two 100 ml portions of 10% sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
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Evaporation of solvent
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Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)OC)C=C(C=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |